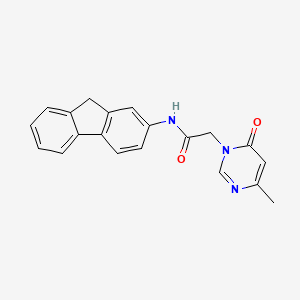

![molecular formula C18H22N4O3S B2360034 7-(4-乙氧基苯基)-5-乙基-2-(甲硫基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酸甲酯 CAS No. 909574-35-2](/img/structure/B2360034.png)

7-(4-乙氧基苯基)-5-乙基-2-(甲硫基)-4,7-二氢-[1,2,4]三唑并[1,5-a]嘧啶-6-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

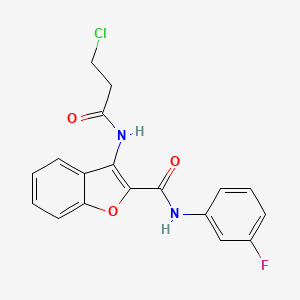

“Methyl 7-(4-ethoxyphenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the reaction of dialkyl acetylenedicarboxylates and 3-substituted 1H-1,2,4-triazole or 3-amino-1H-pyrazole-4-carbonitrile .科学研究应用

合成与结构表征

包括目标化合物在内的结构类似物的合成涉及多组分缩合反应。这些合成途径对于开发潜在的抗结核剂和理解构效关系至关重要(Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019)。此外,通过特定反应和条件研究的噻唑并[3,2-a]嘧啶重排为三唑并[4,3-a]嘧啶,进一步证明了这些化合物的多功能性和反应性,提供了对其结构性质和潜在应用的见解(Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019)。

抗菌活性

对该化合物类别衍生物的生物活性的研究显示出有希望的结果,特别是在抗菌作用方面。类似化合物的制备和反应证明了它们对革兰氏阳性菌和革兰氏阴性菌以及酵母样真菌和丝状真菌的潜力,表明它们在开发新的抗菌剂中的重要意义(Youssef, Abbady, Ahmed, & Omar, 2011)。

药物发现中的潜力

对这些化合物的探索延伸到了它们在药物发现中的潜在用途,特别是由于它们的结构多功能性和产生具有多种生物活性的各种衍生物的能力。这包括合成具有潜在抗肿瘤活性的化合物,突出了它们在药物化学研究中的重要性(Gomha, Muhammad, & Edrees, 2017)。

化学性质和反应

研究还集中在这些化合物的化学性质和反应机理上,包括环链异构化和有利于此类转化的条件。这项研究提供了对这些化合物的反应性和稳定性的宝贵见解,这对它们在化学合成和药物开发中的实际应用至关重要(Pryadeina, Burgart, Saloutin, & Chupakhin, 2008)。

作用机制

Target of Action

Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine structures have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Based on the structural similarity to other [1,2,4]triazolo[1,5-a]pyrimidine derivatives, it may interact with its targets by binding to the active site, thereby inhibiting their function .

Biochemical Pathways

This pathway is crucial for cell proliferation and survival, and its inhibition can lead to decreased cell growth and induced apoptosis .

Result of Action

Related [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antiproliferative activities against various cancer cell lines . They can inhibit cell growth, induce cell cycle arrest, and promote apoptosis .

属性

IUPAC Name |

methyl 7-(4-ethoxyphenyl)-5-ethyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-5-13-14(16(23)24-3)15(11-7-9-12(10-8-11)25-6-2)22-17(19-13)20-18(21-22)26-4/h7-10,15H,5-6H2,1-4H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEMIQSVQYYAMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OCC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-Ethynyl-5-fluorosulfonyloxybenzoyl)-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2359958.png)

![2-(2-Furyl)-2-[4-(trifluoromethyl)anilino]acetonitrile](/img/structure/B2359960.png)

![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)

![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)